molecular formula C16H15ClFNO B11164997 2-(2-chloro-6-fluorophenyl)-N-(2,6-dimethylphenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11164997
M. Wt: 291.75 g/mol
InChI Key: VKVBSYRLTIDFIW-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2,6-dimethylphenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2,6-dimethylphenyl)acetamide typically involves the acylation of 2-(2-chloro-6-fluorophenyl)acetic acid with 2,6-dimethylaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2,6-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide
  • 2-(2-fluorophenyl)-N-(2,6-dimethylphenyl)acetamide
  • 2-(2-chloro-6-methylphenyl)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these substituents can enhance its stability, binding affinity, and selectivity, which are important factors in its various applications.

Properties

Molecular Formula

C16H15ClFNO

Molecular Weight

291.75 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C16H15ClFNO/c1-10-5-3-6-11(2)16(10)19-15(20)9-12-13(17)7-4-8-14(12)18/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

VKVBSYRLTIDFIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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